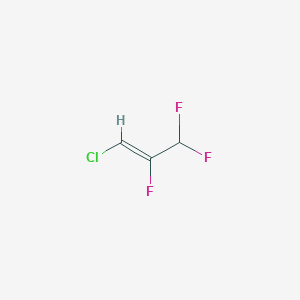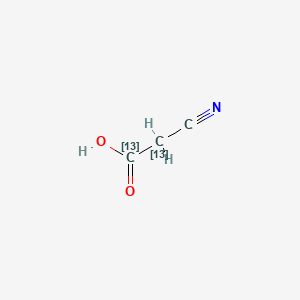
2-cyanoacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyanoacetic acid is an organic compound with the chemical formula C₃H₃NO₂. It is a white, hygroscopic solid that contains two functional groups: a nitrile (−C≡N) and a carboxylic acid (−COOH). This compound is a versatile intermediate in organic synthesis and is used as a precursor to various chemicals, including cyanoacrylates, which are components of adhesives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Cyanoacetic acid is typically prepared by treating chloroacetate salts with sodium cyanide, followed by acidification . Another method involves electrosynthesis, where carbon dioxide is reduced cathodically, and acetonitrile is oxidized anodically .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the following steps:
Neutralization: Chloroacetic acid is neutralized with sodium carbonate to form sodium chloroacetate.
Cyanation: Sodium chloroacetate is then reacted with sodium cyanide to produce sodium cyanoacetate.
Acidification: The sodium cyanoacetate is acidified with hydrochloric acid to yield this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyanoacetic acid undergoes various chemical reactions, including:
Decarboxylation: Upon heating at 160°C, it decarboxylates to form acetonitrile (CH₃CN).
Cyanoacetylation: It is used in cyanoacetylation reactions with various pyrroles, indoles, and aniline derivatives.
Knoevenagel Condensation: It reacts with aldehydes to form α,β-unsaturated compounds through the Knoevenagel condensation.
Common Reagents and Conditions:
Decarboxylation: Heat at 160°C.
Cyanoacetylation: Acetic anhydride is commonly used as a reagent.
Knoevenagel Condensation: Typically involves a base such as piperidine or a catalyst like indium (III).
Major Products:
Decarboxylation: Acetonitrile.
Cyanoacetylation: Cyanoacetylated derivatives of pyrroles, indoles, and aniline.
Knoevenagel Condensation: α,β-unsaturated compounds.
Applications De Recherche Scientifique
2-Cyanoacetic acid has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-cyanoacetic acid involves its role as an intermediate in various chemical reactions. For instance, in the Knoevenagel condensation, it forms an enol intermediate that reacts with aldehydes to produce α,β-unsaturated compounds . The nitrile group (−C≡N) and carboxylic acid group (−COOH) in this compound make it highly reactive, allowing it to participate in a wide range of chemical transformations.
Comparaison Avec Des Composés Similaires
Ethyl cyanoacetate: An ester derivative of 2-cyanoacetic acid used in similar reactions.
Cyanoacetamide: Another derivative used in the synthesis of heterocyclic compounds.
Uniqueness: this compound is unique due to its dual functional groups, which provide it with high reactivity and versatility in organic synthesis. Its ability to undergo decarboxylation to form acetonitrile and participate in cyanoacetylation and Knoevenagel condensation reactions distinguishes it from its derivatives .
Propriétés
Formule moléculaire |
C3H3NO2 |
|---|---|
Poids moléculaire |
87.047 g/mol |
Nom IUPAC |
2-cyanoacetic acid |
InChI |
InChI=1S/C3H3NO2/c4-2-1-3(5)6/h1H2,(H,5,6)/i1+1,3+1 |
Clé InChI |
MLIREBYILWEBDM-ZKDXJZICSA-N |
SMILES isomérique |
[13CH2](C#N)[13C](=O)O |
SMILES canonique |
C(C#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-[4-(4-sulfobutyl)piperazin-1-ium-1-ylidene]-6-[4-(4-sulfobutyl)piperazin-1-yl]xanthen-9-yl]benzoate](/img/structure/B13440754.png)
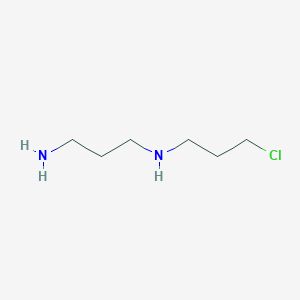
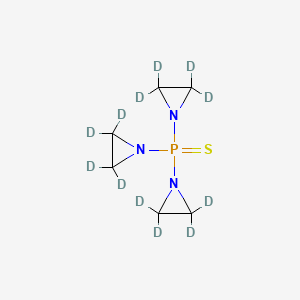
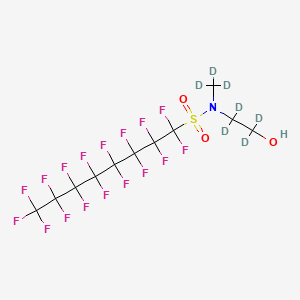
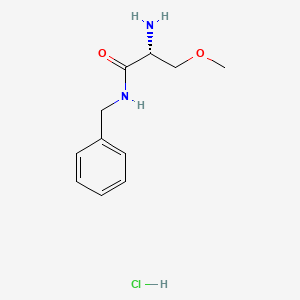
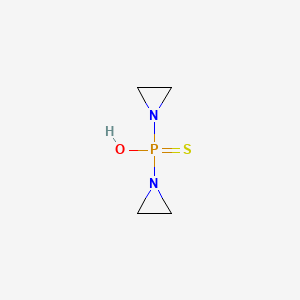
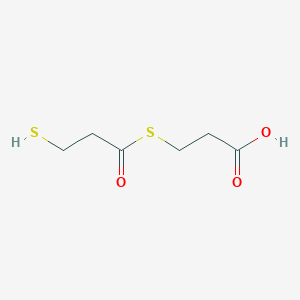

![8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B13440810.png)

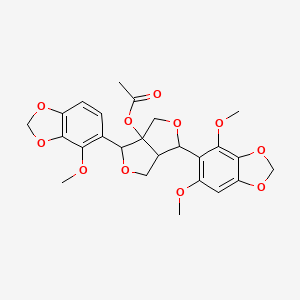
![2,2-Difluoro-5-methylbicyclo[2.2.1]heptane](/img/structure/B13440833.png)

